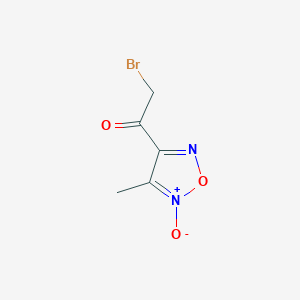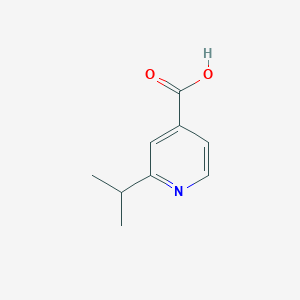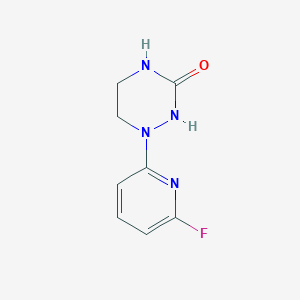
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one, also known as FPT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. FPT is a member of the triazinane family and is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mechanism Of Action
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one exerts its inhibitory effects by binding to the active sites of enzymes and preventing their normal function. In the case of PDEs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the breakdown of cyclic nucleotides, leading to an increase in intracellular cyclic nucleotide levels. This can have a wide range of effects on cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell function. In the case of HDACs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the deacetylation of histones, leading to changes in gene expression and cellular differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one are wide-ranging and depend on the specific enzyme or pathway being studied. In general, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been shown to have effects on smooth muscle relaxation, platelet aggregation, immune cell function, and cellular differentiation. These effects make 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one a valuable tool for studying a wide range of physiological processes and disease states.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its high potency, specificity, and availability. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied and optimized for use in various assays, making it a readily available compound for research purposes. The limitations of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its potential toxicity and off-target effects. Careful dosing and control experiments are necessary to ensure that the observed effects are due to 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's specific inhibitory properties.
Future Directions
For research on 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one include its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's inhibitory effects on PDEs and HDACs make it a promising candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's effects on cellular processes and to optimize its use as a research tool.
Synthesis Methods
The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one involves the reaction between 6-fluoropyridin-2-amine and cyanogen azide, followed by a cyclization reaction to form the triazinane ring. The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been optimized to provide high yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs) and histone deacetylases (HDACs), making it a valuable tool for studying biochemical pathways and physiological processes.
properties
CAS RN |
181881-31-2 |
|---|---|
Product Name |
1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one |
Molecular Formula |
C8H9FN4O |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-(6-fluoropyridin-2-yl)-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C8H9FN4O/c9-6-2-1-3-7(11-6)13-5-4-10-8(14)12-13/h1-3H,4-5H2,(H2,10,12,14) |
InChI Key |
XQEXQJSDUNVPHD-UHFFFAOYSA-N |
SMILES |
C1CN(NC(=O)N1)C2=NC(=CC=C2)F |
Canonical SMILES |
C1CN(NC(=O)N1)C2=NC(=CC=C2)F |
synonyms |
1,2,4-Triazin-3(2H)-one,1-(6-fluoro-2-pyridinyl)tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



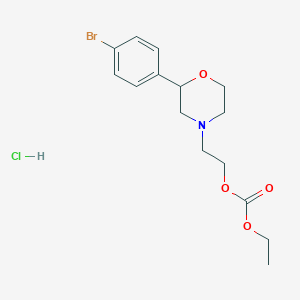
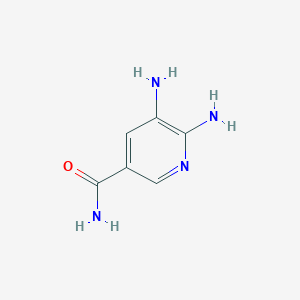
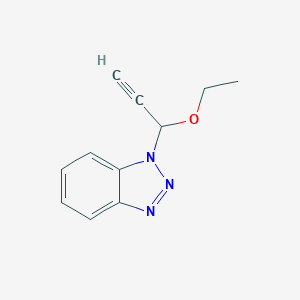
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
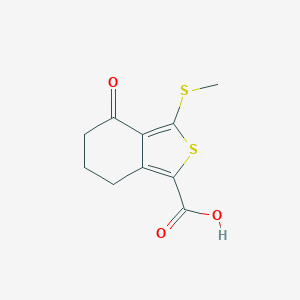
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)
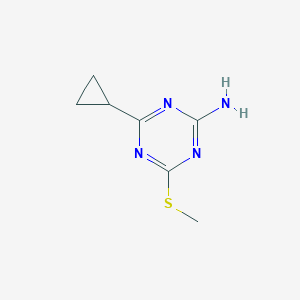
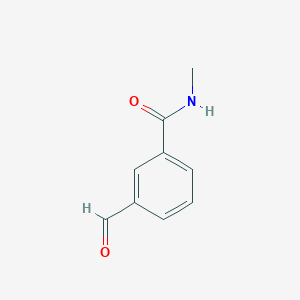
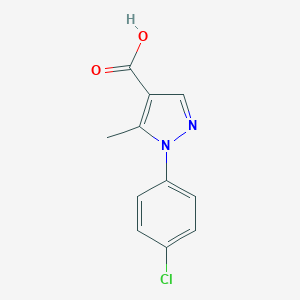
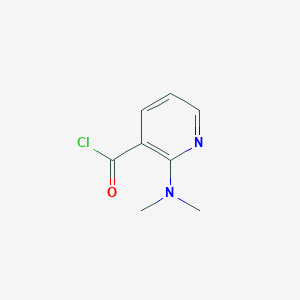
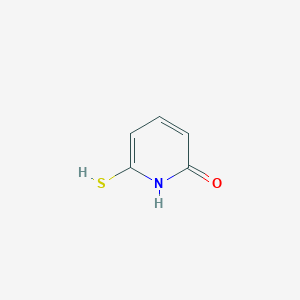
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
